molecular formula C7H8OS B1441406 1-(Thiophen-3-yl)cyclopropan-1-ol CAS No. 888505-22-4

1-(Thiophen-3-yl)cyclopropan-1-ol

Cat. No. B1441406
M. Wt: 140.2 g/mol
InChI Key: FUIYDUZQECECIU-UHFFFAOYSA-N
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Description

1-(Thiophen-3-yl)cyclopropan-1-ol is a chemical compound with the CAS Number: 888505-22-4 . It has a molecular weight of 140.21 and its IUPAC name is 1-(3-thienyl)cyclopropanol . The InChI code for this compound is 1S/C7H8OS/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5,8H,2-3H2 .


Molecular Structure Analysis

The molecular structure of 1-(Thiophen-3-yl)cyclopropan-1-ol is represented by the InChI code 1S/C7H8OS/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5,8H,2-3H2 . This indicates that the compound consists of a cyclopropane ring attached to a thiophene ring via a single bond, and an alcohol group attached to the cyclopropane ring.


Physical And Chemical Properties Analysis

1-(Thiophen-3-yl)cyclopropan-1-ol is a solid compound . It has a molecular weight of 140.21 .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Cyclopropacycloheptathiophenones and Thiols : A study reported the reaction of cyclopropacycloheptathiophenones with thiols leading to various compounds through unexpected rearrangement pathways. This research highlights the complex reactivity of cyclopropyl-containing compounds and their potential in synthesizing benzo- and cyclo-octa-thiophenes, contributing to the development of new materials and pharmaceuticals (Hanquet, Guilard, & Dusausoy, 1985).
  • Stereo- and Regioselective 1,3-Dipolar Cycloaddition : Research demonstrated the efficiency of using ninhydrin-derived azomethine ylides for the cycloaddition to cyclopropenes, yielding biologically relevant spiro compounds. This method provides a new avenue for synthesizing functionally substituted cyclopropa[ a]pyrrolizine derivatives, indicating its significance in medicinal chemistry (Filatov et al., 2019).
  • Palladium-Catalyzed Cyclopropylation : A notable study focused on the direct cyclopropylation of heterocycles like 1,3-azoles and thiophenes using a simple palladium catalyst. This process efficiently retains the configuration of the cyclopropyl group, offering a novel approach for modifying heterocyclic compounds, which could be valuable in drug design and synthesis (Wu, Lei, Yue, & Zhou, 2015).

Materials Science Applications

  • Electrochromic Properties of Polymers : Research into the electrosynthesis of polymers based on indole and thiophene units has yielded materials with significant electrochromic properties. This includes the development of conductive polymers with rapid switching times and high coloration efficiency, which are crucial for applications in smart windows, displays, and other electronic devices (Carbas, Kıvrak, & Kavak, 2017).

Heterocyclic Compound Synthesis

  • Synthesis of Substituted Thiophenes : The palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols has been employed to synthesize substituted thiophenes efficiently. This method highlights the versatility of thiophenes in organic synthesis, providing a pathway for creating compounds with potential applications in pharmacology and materials science (Gabriele et al., 2012).

properties

IUPAC Name

1-thiophen-3-ylcyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5,8H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIYDUZQECECIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-3-yl)cyclopropan-1-ol

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1.37 ml (10.00 mmol) ethylthiophene-3-carboxylate and 0.29 ml (1.00 mmol)titanium tetra-isopropyloxide are placed in 5 ml diethyl ether, 21.20 ml (21.20 mmol) ethylmagnesium bromide (Grignard reagent in tetrahydrofuran) in 15 ml diethyl ether are added dropwise within 1 hour, while the temperature should not rise above 20° C. The reaction mixture is stirred for 1.5 hours, then hydrolysed with 10% sulphuric acid. The aqueous phase is extracted with diethyl ether, the combined organic phases are dried and evaporated to dryness. The residue is purified by chromatography. Yield: 0.330 g (24% of theoretical)
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titanium tetra-isopropyloxide
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21.2 mL
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15 mL
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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